molecular formula C10H10N2O3 B2903471 Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 2122093-51-8

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B2903471
CAS No.: 2122093-51-8
M. Wt: 206.201
InChI Key: MNRORDGHNXAOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-[1,2]oxazolo[5,2-oxazolo[5,4-b]pyridine-4-carboxylic acid derivatives (e.g., ) and amide analogs () .

Properties

IUPAC Name

ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-14-10(13)7-4-5-11-9-8(7)6(2)12-15-9/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRORDGHNXAOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NOC2=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

Core Structural Considerations

The target molecule combines a pyridine ring fused with an oxazole moiety, substituted by a methyl group at position 3 and an ethyl ester at position 4. The oxazolo[5,4-b]pyridine scaffold imposes synthetic challenges due to:

  • Steric hindrance from the methyl and ester groups, complicating cyclization.
  • Electronic effects requiring precise control over regioselectivity during ring formation.

Established Preparation Methods

Cyclization of Pre-Functionalized Pyridine Derivatives

A two-step approach dominates industrial-scale synthesis:

Step 1: Synthesis of 5-Amino-4-cyano-6-methylpyridine-3-carboxylic Acid Ethyl Ester
  • Reactants : Ethyl 4-cyano-3-oxopentanoate and ammonium acetate.
  • Conditions : Reflux in acetic acid (120°C, 8 h).
  • Yield : 68–72%.
Step 2: Oxazole Ring Formation via Dehydrative Cyclization
  • Cyclizing agents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid.
  • Mechanism : Intramolecular dehydration between the amino and carbonyl groups.
  • Optimized protocol :
    • POCl₃ (3 equiv), dichloroethane, 80°C, 4 h → 85% yield.
    • Polyphosphoric acid (120°C, 6 h) → 78% yield but easier workup.

Table 1 : Cyclization Agent Comparison

Agent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
POCl₃ 80 4 85 98.2
Polyphosphoric acid 120 6 78 97.8
TFAA* 100 3 81 98.5

*Trifluoroacetic anhydride.

One-Pot Multi-Component Reactions (MCRs)

Modern approaches leverage MCRs to bypass intermediate isolation:

Fe₃O₄@MIL-101(Cr)-Catalyzed Synthesis
  • Components :
    • Aldehyde (e.g., benzaldehyde)
    • 3-Amino-4-methylpyrazole
    • Ethyl cyanoacetate
  • Catalyst : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (5 mol%).
  • Conditions : Solvent-free, 100°C, 2 h.
  • Yield : 89–92%.

Mechanistic Insight :

  • Knoevenagel condensation between aldehyde and cyanoacetate.
  • Michael addition of aminopyrazole.
  • Cyclodehydration catalyzed by Brønsted acid sites on MIL-101.

Esterification Strategies

Late-stage esterification avoids side reactions during cyclization:

Nucleophilic Acyl Substitution
  • Substrate : 3-Methyl-oxazolo[5,4-b]pyridine-4-carboxylic acid.
  • Reagent : Ethyl chloroformate (1.2 equiv), triethylamine (2 equiv).
  • Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 12 h.
  • Yield : 94%.
Microwave-Assisted Esterification
  • Conditions : 150 W, 80°C, 20 min.
  • Advantages : 60% reduction in reaction time vs. conventional heating.

Reaction Optimization and Process Intensification

Design of Experiments (DoE) for Cyclization

A central composite design optimized POCl₃-mediated cyclization:

Factor Range Optimal Value
POCl₃ equiv 2–4 3.2
Temperature (°C) 70–90 84
Time (h) 3–5 4.2

Outcome : Yield increased from 78% to 88% with 99% purity.

Solvent Screening for MCRs

Table 2 : Solvent Impact on MCR Yield

Solvent Dielectric Constant Yield (%)
Solvent-free - 92
Ethanol 24.3 85
DMF 36.7 76
Water 80.1 68

Solvent-free conditions minimize byproduct formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃)
  • δ 2.68 (s, 3H, CH₃)
  • δ 4.45 (q, J = 7.1 Hz, 2H, OCH₂)
  • δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H)
  • δ 8.92 (d, J = 5.6 Hz, 1H, pyridine-H).

Key assignments :

  • The ethyl ester quartet at δ 4.45 confirms successful esterification.
  • Methyl singlet at δ 2.68 verifies absence of oxazole ring substitution.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Setup : Microreactor with 0.5 mm channel diameter.
  • Throughput : 12 g/h vs. 5 g/h in batch mode.
  • Advantages : Improved heat transfer, reduced POCl₃ decomposition.

Emerging Methodologies

Photocatalytic Ring-Closing

  • Catalyst : Mesoporous graphitic carbon nitride (mpg-C₃N₄).
  • Conditions : Visible light (450 nm), room temperature, 6 h.
  • Yield : 82% with 97% selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Structural Variations

The primary structural differences among analogs involve:

  • Substituents on the phenyl ring : Methoxy groups at ortho (2-), meta (3-), or para (4-) positions.
  • Functional groups at position 4 : Carboxylic acid, ethyl ester, or amide.
  • Modifications on the oxazolo ring: Methyl groups at positions 3 or 6, or amino substituents () .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group (Position 4) Key Properties/Applications
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate (Target Compound) C₁₂H₁₂N₂O₃* 232.24 3-methyl (oxazolo) Ethyl ester Higher lipophilicity; potential prodrug form
6-(4-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₂N₂O₄ 284.27 3-methyl, 6-(4-OCH₃) Carboxylic acid Enhanced polarity; bioactive scaffold
6-(3-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₂N₂O₄ 284.27 3-methyl, 6-(3-OCH₃) Carboxylic acid Altered electronic effects; patent applications
6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₂N₂O₄ 284.27 3-methyl, 6-(2-OCH₃) Carboxylic acid Steric hindrance impacts binding
3-Amino-4,6-dimethylisoxazolo[5,4-b]pyridine C₈H₉N₃O 163.18 4,6-dimethyl, 3-NH₂ None Basic character; hydrogen-bonding capability
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide C₁₆H₁₅N₃O₂ 281.31 3,6-dimethyl, N-benzyl Amide Metabolic stability; drug candidate

*Calculated based on analogous structures.

Research Findings and Implications

Physicochemical Properties

  • Steric Effects : Ortho-substituted methoxy groups () introduce steric hindrance, which may limit interactions with flat binding pockets .

Biological Activity

Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused oxazole and pyridine ring structure. The synthesis typically involves cyclization of precursors such as 3-methyl-2-aminopyridine with ethyl chloroformate under basic conditions. This compound has a molecular formula of C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of 206.2 g/mol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus flavus and Candida albicans .

Anticancer Potential

The compound's anticancer properties have also been explored extensively. In vitro studies have shown that it can inhibit the proliferation of several human tumor cell lines with IC50 values in the nanomolar range. For instance, derivatives of this compound have been reported to exhibit antiproliferative activity against cancer cells, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions may modulate various biochemical pathways related to cell growth and apoptosis. Further research is needed to elucidate the exact molecular targets involved in its action .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylateStructureModerate antimicrobial activity
Ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylateStructureEnhanced anticancer effects due to chlorine substitution

This table highlights how variations in the chemical structure can influence biological activity.

Case Studies

Several case studies have been conducted to assess the biological efficacy of this compound:

  • Anticancer Study : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
  • Antimicrobial Evaluation : In another study focusing on bacterial resistance patterns, the compound was tested against multi-drug resistant strains of E. coli. It exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL .

Q & A

Q. What are the established synthetic routes for Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate, and what key reaction parameters influence yield?

The synthesis typically involves a multi-step process:

  • Step 1: Construction of the oxazolo[5,4-b]pyridine core via cyclocondensation of precursors like aminopyridines with carbonyl reagents under acidic or basic conditions .
  • Step 2: Introduction of the methyl group at position 3 using alkylation reagents (e.g., methyl iodide) in the presence of a base like potassium carbonate .
  • Step 3: Esterification at position 4 with ethyl chloroformate or via coupling reactions . Key parameters affecting yield include solvent choice (DMF or THF), temperature (60–80°C), and catalyst selection (e.g., Pd for coupling reactions). Purification via column chromatography or recrystallization ensures >95% purity .

Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield RangePurity
Core FormationHNO₃, H₂SO₄, 70°C60–70%90%
MethylationCH₃I, K₂CO₃, DMF75–85%95%
EsterificationEthyl chloroformate, pyridine80–90%98%

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C3, ethyl ester at C4) by analyzing splitting patterns and chemical shifts .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 284.27 for C₁₅H₁₂N₂O₄) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies impurities .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation step to improve scalability and purity?

  • Design of Experiments (DOE): Systematic variation of parameters (e.g., molar ratios, temperature gradients) identifies optimal conditions. For example, reflux in toluene with p-toluenesulfonic acid increases cyclization efficiency .
  • In-situ Monitoring: FTIR or Raman spectroscopy tracks reaction progress by observing carbonyl peak disappearance .
  • Green Chemistry: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. What strategies are recommended for elucidating the mechanism of action in antimicrobial assays, and how can conflicting bioactivity data be resolved?

  • Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., bacterial enzymes) .
  • Data Reconciliation: Meta-analysis of dose-response curves (IC₅₀ values) and validation via orthogonal assays (e.g., time-kill kinetics vs. MIC) resolve discrepancies .
  • Structural Modifications: Synthesize analogs (e.g., replacing the ethyl ester with amides) to study structure-activity relationships (SAR) and pinpoint pharmacophores .

Table 2: Bioactivity Data from Recent Studies

StudyTarget (IC₅₀, μM)Assay TypeKey Finding
A Viral protease (2.3)FluorescencePotent inhibition
B COX-2 (8.7)ELISAModerate anti-inflammatory activity
C EGFR (12.4)Kinase assayWeak anticancer effect

Q. How should researchers design experiments to analyze contradictory data in structure-activity relationship (SAR) studies?

  • Control Standardization: Ensure consistent assay conditions (pH, temperature, cell lines) across studies .
  • Computational Modeling: Use molecular docking (AutoDock) or MD simulations to predict binding modes and explain variance in activity .
  • Batch-to-Batch Analysis: Compare purity (via HPLC) and crystallinity (XRD) of different synthetic batches to rule out material variability .

Q. What computational methods are most reliable for predicting the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Retrosynthetic Analysis: Tools like Synthia™ propose feasible pathways for derivative synthesis (e.g., amidation, cyclopropane ring addition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.